molecular formula C13H24N4O3S B041137 (+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol CAS No. 26839-76-9

(+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol

Cat. No.: B041137
CAS No.: 26839-76-9
M. Wt: 316.42 g/mol
InChI Key: BLJRIMJGRPQVNF-SNVBAGLBSA-N
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Description

(+)-Timolol is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is widely used in the treatment of various cardiovascular conditions, including hypertension, angina pectoris, and arrhythmias. Additionally, it is used in ophthalmology to manage intraocular pressure in patients with glaucoma.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Timolol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the thiadiazole ring: This involves the reaction of a suitable amine with carbon disulfide and hydrazine hydrate to form the thiadiazole ring.

    Attachment of the morpholine ring: The thiadiazole intermediate is then reacted with epichlorohydrin to introduce the morpholine ring.

    Final coupling: The resulting intermediate is coupled with a suitable amine to form (+)-Timolol.

Industrial Production Methods

Industrial production of (+)-Timolol follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(+)-Timolol undergoes various chemical reactions, including:

    Oxidation: (+)-Timolol can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide back to the sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

(+)-Timolol has a wide range of scientific research applications:

    Chemistry: Used as a model compound in the study of beta-blockers and their interactions with receptors.

    Biology: Investigated for its effects on cellular signaling pathways and receptor binding.

    Medicine: Extensively studied for its therapeutic effects in cardiovascular diseases and glaucoma.

    Industry: Used in the development of new beta-blockers and related pharmaceuticals.

Mechanism of Action

(+)-Timolol exerts its effects by competitively inhibiting beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines like epinephrine and norepinephrine. This leads to a decrease in heart rate, myocardial contractility, and blood pressure. In the eye, it reduces aqueous humor production, thereby lowering intraocular pressure.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another non-selective beta-blocker used for similar indications.

    Atenolol: A selective beta-1 blocker with fewer side effects on the respiratory system.

    Metoprolol: A selective beta-1 blocker commonly used in the treatment of hypertension and heart failure.

Uniqueness

(+)-Timolol is unique due to its non-selective nature, making it effective in a broader range of conditions compared to selective beta-blockers. Its use in ophthalmology also sets it apart from other beta-blockers.

Properties

IUPAC Name

(2R)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJRIMJGRPQVNF-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@H](COC1=NSN=C1N2CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318141
Record name (R)-Timolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26839-76-9
Record name (R)-Timolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26839-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Timolol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026839769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Timolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.652
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIMOLOL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BG20ZUO2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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